2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide
Description
This compound features a pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxido group, a phenyl substituent at position 4, and an acetamide moiety linked to an m-tolyl (meta-methylphenyl) group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic systems .
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-16-7-5-8-17(13-16)23-20(26)14-24-15-25(18-9-3-2-4-10-18)21-19(29(24,27)28)11-6-12-22-21/h2-13H,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGVVLQLZQASIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are phytopathogenic fungi . The compound exhibits substantial and broad-spectrum antifungal activities against these fungi.
Mode of Action
The compound interacts with the fungi by blocking the electron transfer in the fungal respiratory chain, leading to the cessation of fungal growth. The antifungal activity varies remarkably depending upon substituents.
Biochemical Pathways
The affected biochemical pathway is the fungal respiratory chain . By blocking electron transfer in this pathway, the compound inhibits the growth of the fungi.
Result of Action
The compound shows significant antifungal activity against various phytopathogenic fungi. For example, it showed 100%, 80%, 90%, and 90% antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 µg/mL, respectively.
Action Environment
Biological Activity
The compound 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide , with CAS Number 1251632-64-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects and mechanisms of action as derived from existing literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.4 g/mol. The structure features a pyrido[2,3-e][1,2,4]thiadiazine core that contributes to its unique chemical reactivity and biological properties. The presence of a dioxido group enhances its interactions within biological systems.
Anticancer Properties
Research indicates that compounds within the pyrido[2,3-e][1,2,4]thiadiazine class exhibit significant anticancer activity. For instance:
- Case Study : A related compound, 4-ethyl-2,3-dihydro-4H-pyrido[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (31b), demonstrated potent activity as a positive allosteric modulator of AMPA receptors in vitro. This suggests that similar derivatives might also influence cellular signaling pathways relevant to cancer proliferation and survival .
- Table 1: Anticancer Activity of Related Compounds
The mechanism by which these compounds exert their biological effects often involves modulation of neurotransmitter receptors and ion channels. For example:
- AMPA Receptor Modulation : Compounds like 31b were shown to enhance the amplitude and duration of excitatory postsynaptic potentials in hippocampal slices, indicating a potential therapeutic role in neurodegenerative diseases .
Pharmacological Applications
The compound is under investigation for various therapeutic applications due to its diverse biological activities:
- Neuroprotective Effects : Given its interaction with AMPA receptors, there is potential for these compounds to be developed as neuroprotective agents.
- Antimicrobial Activity : Similar thiadiazine derivatives have shown antimicrobial properties against various pathogens .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyrido[2,3-e][1,2,4]thiadiazine core.
- Introduction of the dioxido and acetamide groups through electrophilic substitution reactions.
Safety and Handling
Due to limited research on the safety profile of this specific compound, it is advised to handle it with caution in laboratory settings. Standard safety protocols should be followed to mitigate risks associated with unknown toxicity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Substituent Effects on Physicochemical Properties
- Target Compound vs. The N-[(4-methylphenyl)methyl]acetamide group may enhance membrane permeability compared to the target’s N-(m-tolyl)acetamide.
- Benzothiazine Derivative : The absence of the dioxido group and pyrido ring reduces hydrogen-bonding capacity and electronic delocalization, likely decreasing stability in aqueous environments. The simpler benzothiazine core may limit conformational rigidity.
- The 5,5-dioxo group could enhance solubility relative to the target’s 1,1-dioxido configuration.
- Trioxo-pyrrolopyridine Derivative : The 1,3,6-trioxo groups create a highly polar scaffold, favoring crystalline packing (as seen in hydrogen-bonding studies ), but may reduce bioavailability due to excessive hydrophilicity.
Hypothetical Property Comparison
Table 2: Inferred Properties Based on Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
